2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole
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Overview
Description
2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 2-position, a piperidinosulfonylphenyl group at the 4-position, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole typically involves the reaction of 2-phenylthiazole with 4-(piperidinosulfonyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the piperidinosulfonylphenyl group, resulting in different biological activities.
4-Phenyl-2-(piperidinosulfonyl)thiazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both phenyl and piperidinosulfonyl groups enhances its potential as a multifunctional compound with diverse applications .
Properties
Molecular Formula |
C20H20N2O2S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-phenyl-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,22-13-5-2-6-14-22)18-11-9-16(10-12-18)19-15-25-20(21-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2 |
InChI Key |
PRMSGSUFNKHWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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